![molecular formula C17H26O5 B14359246 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane CAS No. 92818-18-3](/img/structure/B14359246.png)
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane is a complex organic compound that features a benzyloxy group attached to a tetraoxacyclotridecane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane typically involves the reaction of a benzyloxy group with a tetraoxacyclotridecane precursor. One common method is the nucleophilic substitution reaction where a benzyloxy halide reacts with a tetraoxacyclotridecane under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydride or potassium carbonate is used to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to form a benzylic alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylic alcohols.
Substitution: Various substituted tetraoxacyclotridecanes depending on the nucleophile used.
科学的研究の応用
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of new materials and polymers.
作用機序
The mechanism of action of 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tetraoxacyclotridecane ring provides a stable scaffold that can modulate the compound’s overall properties .
類似化合物との比較
Similar Compounds
12-[(Methoxy)methyl]-1,4,7,10-tetraoxacyclotridecane: Similar structure but with a methoxy group instead of a benzyloxy group.
12-[(Ethoxy)methyl]-1,4,7,10-tetraoxacyclotridecane: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or interactions are desired .
特性
CAS番号 |
92818-18-3 |
|---|---|
分子式 |
C17H26O5 |
分子量 |
310.4 g/mol |
IUPAC名 |
12-(phenylmethoxymethyl)-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C17H26O5/c1-2-4-16(5-3-1)12-22-15-17-13-20-10-8-18-6-7-19-9-11-21-14-17/h1-5,17H,6-15H2 |
InChIキー |
LHVRRAXSNUMJMM-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCC(COCCO1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


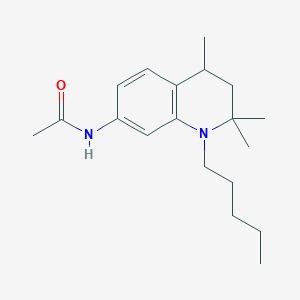
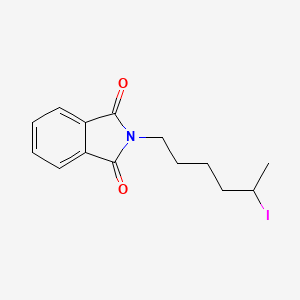
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)

![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
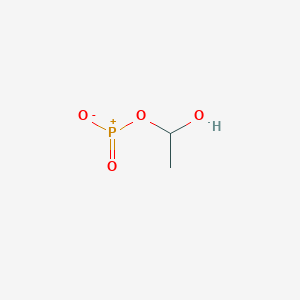
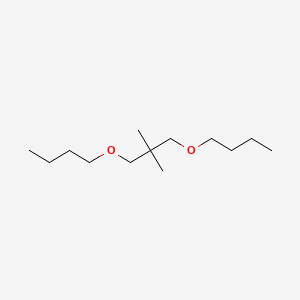
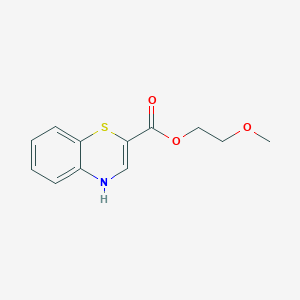
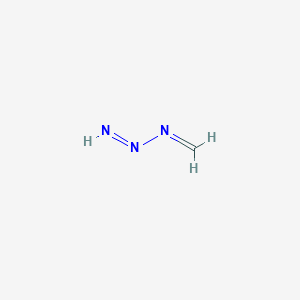
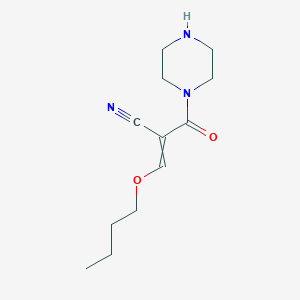
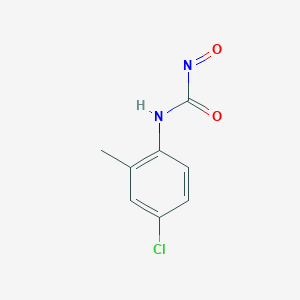
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

